An In-depth Technical Guide to the Basic Properties of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine
An In-depth Technical Guide to the Basic Properties of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine
Executive Summary: This document provides a comprehensive technical overview of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine, a key heterocyclic compound within the broader family of pyrrolobenzodiazepines (PBDs). As a member of the pyrrolo[1,2-a][1][2]benzodiazepine isomeric class, this molecule serves as a pivotal structural scaffold and synthetic intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This guide details its fundamental physicochemical properties, outlines a generalized synthetic strategy and analytical validation, elucidates its presumed pharmacological mechanism of action via GABA-A receptor modulation, and discusses its primary applications in medicinal chemistry and drug discovery. The content is intended for researchers, chemists, and pharmacologists engaged in CNS drug development.
Introduction to the Pyrrolobenzodiazepine Scaffold
The pyrrolobenzodiazepine (PBD) tricyclic ring system represents a class of "privileged structures" in medicinal chemistry, signifying their ability to bind to multiple biological targets with high affinity. This family is broadly categorized into three structural isomers, distinguished by the fusion of the pyrrolidine ring to the benzodiazepine core: the pyrrolo[2,1-c][1][2]benzodiazepines, the pyrrolo[1,2-a][1][2]benzodiazepines, and the pyrrolo[1,2-d][1][2]benzodiazepines.[3]
While the pyrrolo[2,1-c][1][2] isomers, such as the natural product anthramycin, are renowned for their potent DNA-interactive and antitumor properties, the pyrrolo[1,2-a][1][2] isomers exhibit a distinct and compelling pharmacological profile.[1][3][4] Specifically, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is a foundational structure within this latter class. Its derivatives have been consistently associated with a wide spectrum of CNS activities, including sedative, anxiolytic, anticonvulsant, myorelaxant, and psychotropic effects.[3]
The core value of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine in modern drug development lies in its role as a key intermediate and a versatile scaffold.[5] Its rigid, three-dimensional structure provides an ideal framework for the strategic placement of functional groups to optimize binding to neurotransmitter receptors, particularly GABA and serotonin receptors, paving the way for novel CNS-active agents.[5]
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design, influencing factors from synthetic feasibility to pharmacokinetic behavior.
2.1. Chemical Structure and Identification
-
IUPAC Name: 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine
-
Molecular Weight: 184.24 g/mol [1]
2.2. Physicochemical Data
The experimental data for this specific compound is not extensively published in peer-reviewed literature, primarily due to its role as a synthetic intermediate rather than an end-product therapeutic. The data presented below is aggregated from chemical supplier technical data sheets.
| Property | Value | Source |
| Melting Point | 152-154 °C (with decomposition) | [1] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available (Expected to be soluble in organic solvents like Chloroform, Ethyl Acetate, and Methanol) | N/A |
| Appearance | White to light yellow powder/crystal | - |
Causality Note: The high melting point is characteristic of a rigid, planar heterocyclic system with the potential for strong intermolecular interactions in the crystal lattice. The expected solubility profile is typical for organic molecules of this size and polarity.
Synthesis and Characterization
While numerous methods exist for constructing dibenzazepine and related heterocyclic systems, a specific, universally adopted protocol for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is not standardized.[8][9][10] However, a logical and efficient synthetic route can be conceptualized based on established organic chemistry principles for forming fused heterocyclic rings.
3.1. Rationale for a Generalized Synthetic Strategy
The core challenge in synthesizing the pyrrolo[1,2-a][1][2]benzodiazepine scaffold is the strategic formation of the seven-membered diazepine ring fused to both the benzene and pyrrolidine rings. A common approach involves a multi-step sequence that first constructs a functionalized pyrrolidine-benzene intermediate, followed by an intramolecular cyclization to form the diazepine ring. This ensures regiochemical control, which is critical for producing the correct isomer.
3.2. Generalized Synthetic Protocol
This protocol is a representative, conceptual methodology and should be optimized for specific laboratory conditions.
-
Step 1: N-Alkylation of 2-Nitrobenzyl Halide with L-Proline Ester.
-
Procedure: To a solution of L-proline methyl ester hydrochloride in a polar aprotic solvent (e.g., DMF) at 0°C, add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) dropwise. Stir for 15 minutes. Add a solution of 2-nitrobenzyl bromide in DMF. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: This step couples the two primary building blocks. The nitro group is a key functional handle, serving as a precursor to the amine required for the subsequent cyclization. Using an ester of proline protects the carboxylic acid and improves solubility.
-
-
Step 2: Reduction of the Nitro Group.
-
Procedure: Dissolve the product from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a catalyst, such as Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Causality: The catalytic hydrogenation selectively reduces the aromatic nitro group to an aniline without affecting the ester or the benzene ring. This newly formed primary amine is now positioned to act as a nucleophile.
-
-
Step 3: Intramolecular Amide Formation and Cyclization.
-
Procedure: The crude aniline from Step 2 is heated in a high-boiling point solvent such as toluene or xylene, often with a mild acid or base catalyst, to promote the intramolecular cyclization between the aniline nitrogen and the proline ester, forming a lactam (amide bond within the newly formed diazepine ring).
-
Causality: This is the key ring-forming step. The thermal conditions provide the energy needed to overcome the activation barrier for the formation of the seven-membered ring, which can be entropically disfavored.
-
-
Step 4: Reduction of the Lactam.
-
Procedure: Dissolve the resulting lactam in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon). Add a powerful reducing agent, such as Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF), portion-wise at 0°C. After the addition, allow the reaction to reflux for 2-4 hours.
-
Causality: The lactam (amide) functionality is reduced to an amine. This final reduction step yields the target 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine. LAH is a common choice for its efficacy in reducing amides.
-
-
Step 5: Purification.
-
Procedure: After a careful aqueous workup to quench the reducing agent, the crude product is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is essential to remove unreacted starting materials, reaction byproducts, and residual reagents, yielding the final compound with high purity required for subsequent analytical characterization and use as a research tool.
-
3.3. Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of the target compound.
3.4. Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques must be employed. This self-validating system confirms the identity of the final product.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the assembled tricyclic structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (184.24 g/mol ) and can provide fragmentation patterns that support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, ideally showing a single major peak.
Pharmacological Profile and Mechanism of Action
4.1. Overview of Biological Activity
The pyrrolo[1,2-a][1][2]benzodiazepine class is primarily recognized for its CNS activity.[3] While the specific target compound of this guide is an intermediate, its structural backbone is associated with potent anxiolytic, anticonvulsant, and sedative properties.[3][5] This activity profile strongly suggests interaction with major inhibitory neurotransmitter systems in the brain.
4.2. Postulated Mechanism of Action: GABA-A Receptor Modulation
The pharmacological effects of benzodiazepines are overwhelmingly attributed to their action on the gamma-aminobutyric acid type A (GABA-A) receptor.[11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[11]
Benzodiazepines do not act as direct agonists of the GABA-A receptor. Instead, they are positive allosteric modulators .[7] They bind to a specific site on the receptor complex, distinct from the GABA binding site.[7] This binding event induces a conformational change in the receptor that increases its affinity for GABA. The potentiation of GABA's natural effect leads to a more frequent opening of the receptor's integrated chloride (Cl⁻) channel.[11] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.[11] This widespread neuronal inhibition is the biochemical basis for the sedative, anxiolytic, and anticonvulsant effects observed with this class of compounds.[11]
4.3. Signaling Pathway Diagram
Caption: Mechanism of action via positive allosteric modulation of the GABA-A receptor.
Applications in Research and Drug Development
The primary and most critical application of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]diazepine is as a foundational building block in medicinal chemistry.
-
Key Synthetic Intermediate: Its stable tricyclic core allows for its use in multi-step syntheses where various functional groups can be added to the periphery of the molecule. This enables the creation of large libraries of novel compounds for screening.[5]
-
Scaffold for Novel CNS Ligands: Researchers utilize this scaffold to design and synthesize derivatives with tailored affinities for specific neurotransmitter receptor subtypes. By exploring substitutions on the aromatic ring and the diazepine core, medicinal chemists can fine-tune the pharmacological profile to enhance desired effects (e.g., anxiolysis) while minimizing unwanted side effects (e.g., sedation).[5]
-
Probe for Structure-Activity Relationship (SAR) Studies: The compound and its simple derivatives serve as excellent tools for probing the structural requirements for binding to CNS targets like the benzodiazepine binding site on the GABA-A receptor. Understanding these relationships is crucial for rational drug design.
References
-
Antunes, G., et al. (2017). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 22(4), 559. Available at: [Link]
-
Denny, W. A. (2001). Design, synthesis and biological activity of a pyrrolo [2,1-c][1][2]benzodiazepine (PBD)-distamycin hybrid. Bioorganic & Medicinal Chemistry, 9(10), 2673-2679.
-
MySkinRecipes. (n.d.). 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepine. Retrieved January 21, 2026, from [Link]
-
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 5003-5009. Available at: [Link]
-
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Available at: [Link]
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved January 21, 2026, from [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved January 21, 2026, from [Link]
-
Chemsigma. (n.d.). 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][1][2]DIAZEPINE [22162-53-4]. Retrieved January 21, 2026, from [Link]
-
Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
- Sepinwall, J., & Cook, L. (1978). Mechanism of action of the benzodiazepines: behavioral aspect.
-
Silvestri, R., et al. (1996). Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1][4][6]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds. Il Farmaco, 51(6), 425-430.
-
ClinPGx. (n.d.). diazepam. Retrieved January 21, 2026, from [Link]
-
Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. Available at: [Link]
-
Guillon, J., et al. (2007). Synthesis and biological evaluation of pyrrolo[2,1-c][1][2]benzodiazepine-distamycin hybrids as antineoplastic agents. Journal of Medicinal Chemistry, 50(12), 2949-2959.
- Kumar, R., & Joshi, Y. C. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103.
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][1,4]DIAZEPINE | 22162-53-4 [chemicalbook.com]
- 5. 10,11-DIHYDRO-5H-BENZO[E]PYRROLO[1,2-A][1,4]DIAZEPINE | 22162-53-4 [chemicalbook.com]
- 6. 22162-53-4|10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine|BLD Pharm [bldpharm.com]
- 7. Chemsigma International Co., Ltd. [chemsigma.com]
- 8. researchgate.net [researchgate.net]
- 9. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsyn.org [pubs.rsyn.org]
- 11. Synthesis and anti-HIV activity of 10,11-dihydropyrrolo [1,2-b][1,2,5]benzothiadiazepine-11-acetic acid 5,5-dioxide derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
